
AB-005 Azepane isomer-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is used in various analytical and research applications due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-005 Azepane isomer-d3 involves the substitution of the methylpiperidine group with methylazepane in the parent compound AB-005 . The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and ethanol, with specific reaction temperatures and times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows stringent regulatory guidelines to ensure high purity and quality. The process involves multiple steps of synthesis, purification, and characterization to produce the compound in bulk quantities suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
AB-005 Azepane isomer-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
AB-005 Azepane isomer-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in biological studies to understand its interaction with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of AB-005 Azepane isomer-d3 involves its interaction with specific molecular targets and pathways. As a synthetic cannabinoid, it binds to cannabinoid receptors, influencing various physiological processes . The exact pathways and molecular targets are still under investigation, but it is known to modulate the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AB-005 Azepane isomer-d3 include:
AB-005: The parent compound with a methylpiperidine group instead of methylazepane.
AM1220: Another synthetic cannabinoid with a similar indole base structure.
AM1241: A potent cannabinoid receptor ligand with a different substitution pattern.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. Its specific substitution pattern also provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H32N2O |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)-[1-[1-(trideuteriomethyl)azepan-3-yl]indol-3-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3/i5D3 |
InChI Key |
VNSNHIFBQMRMRE-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4C(C4(C)C)(C)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


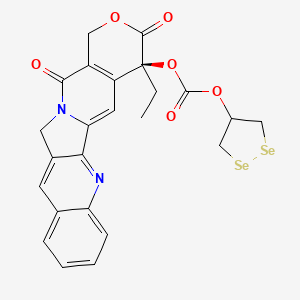
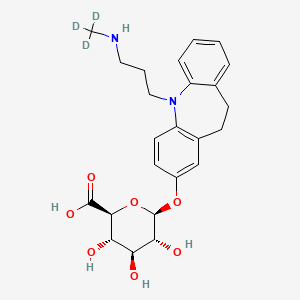
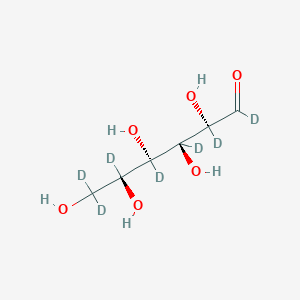
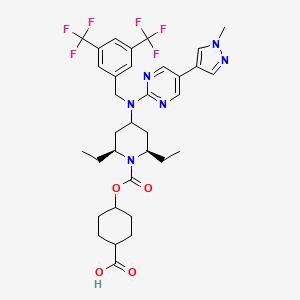
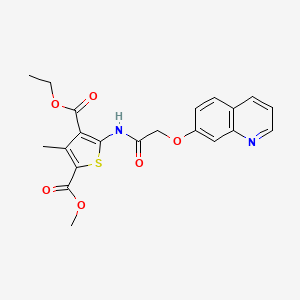

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
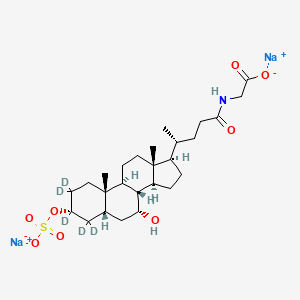
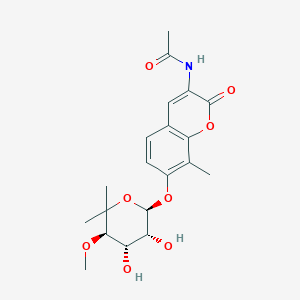
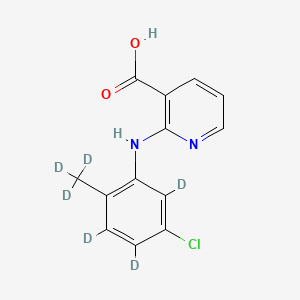

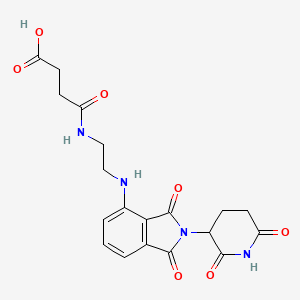
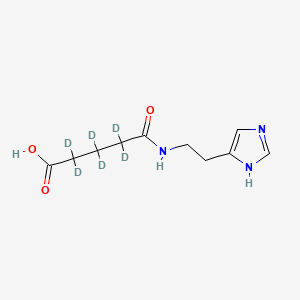
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
